Methyl (E)-2-(prop-1-en-1-yl)benzoate
Description
This compound is synthesized via Grignard addition to methyl (E)-2-(prop-1-en-1-yl)benzoate (E-1t-i), yielding (E)-2-(2-(prop-1-en-1-yl)phenyl)propan-2-ol (E-1t) after quenching and purification . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.45–7.36 (m, 1H), 7.26–7.17 (m, 3H), 5.96 (dq, J = 15.6, 6.6 Hz, 1H), 1.92 (s, 1H), 1.91 (dd, J = 6.6, 1.8 Hz, 1H), 1.66 (s, 3H).
- ¹³C NMR: δ 144.2, 137.1, 131.8, 128.8, 127.2, 126.6, 124.8, 73.6, 31.2, 18.6.
- FTIR: Strong absorption at 3371 cm⁻¹ (O–H stretch) and 1478–758 cm⁻¹ (aromatic C–C and ester C=O stretches) .
Its α,β-unsaturated system and ester functionality make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-[(E)-prop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h3-8H,1-2H3/b6-3+ |
InChI Key |
HTZLNWFVVAMGIA-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CC=CC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-2-(prop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of (E)-2-(prop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-(prop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
Methyl (E)-2-(prop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl (E)-2-(prop-1-en-1-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The prop-1-en-1-yl substituent can also participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
Table 1: Structural and Functional Group Comparisons
Reactivity and Physicochemical Properties
- Electronic Effects: The trifluoromethyl group in E/Z-3u and E/Z-3j introduces strong electron-withdrawing effects, enhancing electrophilicity of the α,β-unsaturated system compared to the parent compound . The amino group in methyl (E)-4-(3-aminoprop-1-en-1-yl)benzoate increases nucleophilicity, enabling further derivatization (e.g., amidation) .
- Stereochemical Stability :
- Solubility and Bioactivity: Trifluoromethyl derivatives (e.g., E/Z-3j) display increased lipophilicity (logP ~2.5) compared to non-fluorinated analogs, enhancing membrane permeability in agrochemical applications . Sulfonylurea derivatives (e.g., bensulfuron-methyl) exhibit herbicidal activity due to their ability to bind plant enzyme active sites .
Key Research Findings
- Trifluoromethyl analogs exhibit enhanced stability under physiological conditions, making them candidates for prolonged-action pharmaceuticals .
- Crystallographic Data :
- XRD analysis of diazene derivatives confirms Z-configuration and planar molecular geometry, critical for interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
